1,3-Dimethyl-2,6-diphenylpiperidin-4-one
Overview
Description
CL-268388 is a chemical compound known for its unique properties and applications in various scientific fields. It is a coordination compound, which means it consists of a central metal cation/atom and several ligands. These ligands can be molecules or ions that donate electron pairs to the metal center, forming a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-268388 involves the preparation of a metal complex. One common method is the reaction of a metal salt with a ligand in a suitable solvent. For example, the synthesis of trans-dichlorobis(ethylenediamine)cobalt(III) chloride involves the reaction of cobalt(III) chloride with ethylenediamine in water, followed by crystallization .
Industrial Production Methods: Industrial production of coordination compounds like CL-268388 often involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: CL-268388 can undergo various types of chemical reactions, including:
Oxidation and Reduction: Changes in the oxidation state of the central metal ion.
Substitution: Replacement of one ligand by another.
Addition: Increase in the coordination number by adding more ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like ammonia or ethylenediamine in aqueous or alcoholic solutions.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state complex, while substitution could result in a new coordination compound with different ligands.
Scientific Research Applications
CL-268388 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Studied for its interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coordination polymers
Mechanism of Action
The mechanism of action of CL-268388 involves its interaction with specific molecular targets. For example, it may bind to a particular enzyme or receptor, altering its activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
- Trans-dichlorobis(ethylenediamine)cobalt(III) chloride
- Tetramminecopper(II) sulfate monohydrate
- Other cobalt and copper coordination complexes .
Properties
IUPAC Name |
1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCQBSKDIIAQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300876, DTXSID101283000 | |
Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-58-5, 5315-29-7 | |
Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC139645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical conformation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in its crystal structure?
A: X-ray crystallography studies have revealed that the this compound molecule usually adopts a chair conformation within its crystal structure. In this conformation, both phenyl rings and the methyl group attached to the carbon atoms are positioned equatorially. [] This arrangement minimizes steric hindrance and contributes to the molecule's stability in the solid state.
Q2: How does the structure of this compound influence its crystal packing?
A: The crystal structure of this compound exhibits the formation of centrosymmetric dimers. [] These dimers arise from weak intermolecular C—H⋯O hydrogen bonds between adjacent molecules. This particular packing arrangement is influenced by the spatial orientation of the carbonyl group and the hydrogen atoms on the piperidine ring.
Q3: What computational methods have been used to study this compound and its derivatives?
A: Density Functional Theory (DFT) has been employed to investigate various quantum chemical parameters of this compound and its derivatives. [] These parameters include the molecule's geometry, HOMO-LUMO energies (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital), and Non-Linear Optical (NLO) properties. By comparing these calculated parameters with experimental data, researchers can gain insights into the structure-property relationships of these compounds.
Q4: What modifications to the this compound structure have been explored and what are their implications?
A: Researchers have synthesized and characterized derivatives of this compound, including oxime ethers [] and semicarbazone derivatives []. These modifications introduce new functional groups that can potentially alter the molecule's physicochemical properties, reactivity, and biological activity. Further research on these derivatives could reveal valuable insights into their potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.